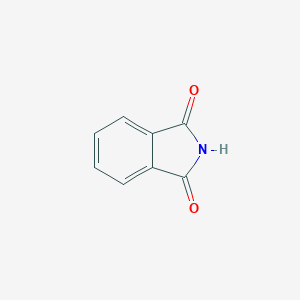

Phthalimide

概述

描述

Phthalimide (isoindoline-1,3-dione) is a bicyclic heterocyclic compound featuring an imide functional group (-CO-NR-CO-). It serves as a versatile scaffold in medicinal chemistry and materials science due to its electron-withdrawing properties, π-π stacking interactions, and diverse biological activities. Key applications include:

准备方法

Phthalimide can be synthesized through several methods:

Heating Phthalic Anhydride with Ammonia: This method involves heating phthalic anhydride with alcoholic ammonia, yielding a 95-97% product.

Treatment with Ammonium Carbonate or Urea: This compound can also be prepared by treating phthalic anhydride with ammonium carbonate or urea.

Ammoxidation of o-Xylene: This industrial method involves the ammoxidation of o-xylene to produce this compound.

化学反应分析

Phthalimide undergoes various chemical reactions:

Deprotonation: This compound is readily deprotonated by bases such as sodium hydroxide, forming the corresponding anion.

Gabriel Synthesis: In this reaction, this compound is converted into its potassium salt by treatment with alcoholic potassium hydroxide.

N-Alkylation: Alkyl halides can be converted to N-alkylthis compound using sodium hydroxide.

Hydrazinolysis: The amine can be liberated from N-alkylthis compound using hydrazine.

科学研究应用

Medicinal Applications

Phthalimide and its derivatives exhibit a wide range of biological activities that make them valuable in pharmaceutical research.

Anticancer Activity

This compound derivatives have been explored for their anticancer properties. Notably, thalidomide, a well-known derivative, has shown effectiveness against multiple myeloma and certain types of tumors. Research indicates that phthalimides can inhibit tumor necrosis factor production, which is crucial in cancer progression .

| Compound | Activity | Reference |

|---|---|---|

| Thalidomide | Anticancer | |

| This compound Derivatives | Inhibition of tumor necrosis factor |

Antimicrobial Properties

Phthalimides have demonstrated significant antimicrobial activity against various pathogens. Studies have reported their effectiveness against bacteria and fungi, making them potential candidates for new antimicrobial agents .

Anti-inflammatory Effects

Phthalimides are recognized for their anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Research has shown that certain derivatives can effectively reduce inflammation markers .

Other Biological Activities

This compound derivatives have also been studied for their anticonvulsant, analgesic, and hypoglycemic activities. Their diverse pharmacological effects make them promising scaffolds for drug development targeting various diseases .

Agricultural Applications

In agriculture, phthalimides are utilized as fungicides and herbicides due to their ability to inhibit fungal growth and control weeds.

Fungicidal Activity

Research has highlighted the effectiveness of phthalimides in controlling fungal diseases in crops, thereby enhancing agricultural productivity .

Materials Science Applications

Phthalimides serve as important intermediates in the synthesis of polymers and other materials.

Polymer Synthesis

Phthalimides are used as building blocks in the synthesis of various polymers, contributing to the development of new materials with desirable properties .

Case Study 1: Thalidomide in Cancer Treatment

Thalidomide has been extensively studied for its role in treating multiple myeloma. Clinical trials have demonstrated its efficacy in improving patient outcomes when combined with other therapies . The compound's mechanism involves modulating the immune response and inhibiting angiogenesis.

Case Study 2: Antimicrobial this compound Derivatives

A study explored various this compound derivatives for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited potent activity, suggesting their potential as new antimicrobial agents .

作用机制

Phthalimide exerts its effects through various mechanisms:

Acidity and Reactivity: The high acidity of the imido N-H is due to the flanking electrophilic carbonyl groups, making it reactive with bases.

Biological Activity: this compound derivatives interact with molecular targets such as enzymes and receptors, leading to their biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Naphthalimide

- Structural Difference : Incorporates a naphthalene ring instead of benzene, enhancing conjugation.

- Optoelectronic Properties : Bulkier nathis compound end-caps (e.g., compound 6 in ) induce bathochromic shifts in absorption maxima compared to this compound derivatives, which exhibit hypsochromic shifts with linear alkyl chains .

- Biological Activity : Similar anticancer profiles but with altered pharmacokinetics due to increased lipophilicity.

Tetrahydrothis compound

- Structural Difference : Saturated cyclohexane ring replaces the aromatic benzene ring.

- Applications : Used as a pesticide residue but shows lower recovery rates (72–85%) compared to this compound (80–92%) in analytical validations .

- Bioactivity : Reduced antimicrobial potency due to loss of aromaticity critical for target binding .

Benzamide Derivatives

- Pharmacological Selectivity: Benzamide-isoquinoline derivatives exhibit impaired σ1 receptor affinity, whereas this compound analogues (e.g., 3b in ) retain σ2 receptor selectivity (Ki = 12 nM) without compromising binding .

- Structural Flexibility : this compound’s rigid bicyclic structure enhances receptor fit compared to benzamide’s single-ring system.

Benzimidazole and Quinazolinone Derivatives

- Anti-Diabetic Activity : Benzimidazole derivatives (e.g., compound E ) show superior α-glucosidase inhibition (IC50 = 8.2–15.3 µM) compared to this compound analogues (IC50 = 18.4–35.7 µM), except for halogen-substituted phthalimides .

- Electronic Effects: Electron-withdrawing groups (NO2, Cl) on this compound enhance anticonvulsant activity, whereas similar substitutions on benzimidazoles yield variable results .

1,2,3-Triazole-Phthalimide Hybrids

- Synergistic Effects : Hybridization combines this compound’s anti-inflammatory properties with triazole’s antiviral activity, targeting cytokine storms in severe COVID-19 .

- Drug-Likeness : Improved solubility and bioavailability over standalone this compound derivatives .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups: Nitro (NO2) or chloro (Cl) substituents on this compound enhance anticonvulsant and antimicrobial activities by improving membrane penetration .

- Hybrid Pharmacophores : Triazole-phthalimide hybrids exhibit dual anti-inflammatory and antiviral effects, whereas sulfonamide hybrids (e.g., anti-TB agents) show reduced activity upon pyrimidine substitution .

- Aromaticity : Saturation (e.g., tetrahydrothis compound) or replacement of the benzene ring diminishes biological potency due to disrupted target binding .

生物活性

Phthalimide is a synthetic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound and its derivatives, particularly their anticancer, antimicrobial, anti-inflammatory, and other therapeutic potentials. The following sections will detail research findings, case studies, and data tables summarizing the biological effects of this compound.

Overview of this compound

This compound (C8H5NO2) is a cyclic imide derived from phthalic acid. It serves as a versatile scaffold in drug design due to its ability to form various derivatives with enhanced biological properties. Recent studies have highlighted its potential in treating various diseases, including cancer and infectious diseases.

Anticancer Activity

This compound derivatives have shown promising results in anticancer research. A study evaluated 43 this compound derivatives against several cancer cell lines, including HeLa (cervical), HepG2 (liver), and 4T1 (breast) cancer cells. The results indicated that certain derivatives exhibited significant antiproliferative activity:

| Compound | Cell Line | IC50 Value (μM) | Growth Inhibition (%) |

|---|---|---|---|

| B | CEM | 0.6 | - |

| C | CEM | 4.9 | - |

| D | SF-268 | - | 61 |

| E11 | 4T1 | - | 47.75 |

| E14 | 4T1 | - | 49.80 |

| E16 | 4T1 | - | 49.77 |

The study found that the HepG2 cell line was the most resistant to treatment, while the 4T1 cell line was more sensitive to certain this compound derivatives . Molecular docking studies suggested that these compounds may interact with key enzymes such as DNA methyltransferase 1 (DNMT1) and VEGFR-2, which are crucial for cancer cell proliferation.

Case Studies

- Lenalidomide and Pomalidomide : These this compound derivatives are used clinically for treating multiple myeloma and other cancers. They function by modulating immune responses and inhibiting tumor necrosis factor-alpha (TNF-α) production, showcasing the therapeutic versatility of phthalimides in oncology .

- Novel Derivatives : Recent investigations into this compound-1,2,3-triazole conjugates revealed enhanced anticancer properties compared to traditional phthalimides, indicating a trend towards hybrid compounds that leverage multiple mechanisms of action .

Antimicrobial Activity

This compound derivatives have also been explored for their antimicrobial properties. A study synthesized novel analogs bearing a 3-aminopyrazolone moiety, which exhibited notable antimicrobial activity against various pathogens:

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound Derivative A | E. coli | 32 μg/mL |

| This compound Derivative B | S. aureus | 16 μg/mL |

| This compound Derivative C | MRSA | 8 μg/mL |

These findings suggest that this compound derivatives could serve as effective agents against antibiotic-resistant bacteria like MRSA .

Other Biological Activities

Phthalimides also display a range of other biological activities:

- Anti-inflammatory : Certain derivatives have been shown to reduce inflammation markers in vitro.

- Antidiabetic : Some this compound analogs exhibit hypoglycemic effects in diabetic models.

- Neuroprotective : Research indicates potential benefits in neurodegenerative diseases such as Alzheimer’s due to their ability to modulate neurotransmitter levels .

常见问题

Basic Research Questions

Q. How is the Gabriel phthalimide synthesis method applied to prepare primary amines, and what quality control measures ensure product purity?

- Methodological Answer : The Gabriel synthesis involves reacting this compound with ethanolic KOH to form potassium this compound. This intermediate is alkylated with alkyl halides (e.g., C₂H₅I) under heat to yield N-alkyl phthalimides. Alkaline hydrolysis (e.g., NaOH) cleaves the this compound group, releasing primary amines. Purity is confirmed via elemental analysis, NMR, and FT-IR to verify functional groups and absence of unreacted intermediates . For novel derivatives, characterization requires mass spectrometry and chromatographic techniques (HPLC) to ensure >95% purity .

Q. What experimental approaches are used to evaluate this compound's acute toxicity in preclinical models?

- Methodological Answer : Acute oral toxicity is assessed using OECD guidelines: administer this compound to rodents (rats/mice) at doses up to 5,000 mg/kg. Observe for 14 days for mortality, clinical signs (e.g., lethargy), and histopathological changes. LD₅₀ values >5,000 mg/kg classify it as low-toxicity. Skin/eye irritation tests follow Draize protocols in rabbits, with scores based on erythema or corneal opacity .

Q. What spectroscopic techniques confirm this compound incorporation into polymer matrices like LDPE?

- Methodological Answer : FT-IR spectroscopy tracks C=O stretching vibrations (1,710–1,750 cm⁻¹) to monitor oxidative degradation. For LDPE composites, compare spectra before/after electrical aging. Reduced C=O intensity at 0.05 wt.% this compound indicates suppressed oxidation . Differential scanning calorimetry (DSC) measures thermal stability, while dielectric spectroscopy assesses changes in electrical strength (e.g., kV/mm) .

Q. How to design controlled experiments assessing this compound's effect on oxidative degradation in LDPE?

- Methodological Answer : Prepare LDPE films with 0.01–0.1 wt.% this compound. Subject samples to accelerated electrical aging (e.g., 5 kV/mm, 70°C). Use FT-IR to quantify C=O formation at intervals (24h, 48h, etc.). Control groups (pure LDPE) validate suppression efficiency. Statistical analysis (ANOVA) identifies significant differences in oxidative markers .

Q. What protocols ensure purity in synthesized this compound derivatives?

- Methodological Answer : Recrystallize products from ethanol/water mixtures. Validate purity via melting point consistency (±2°C deviation from literature). High-resolution mass spectrometry (HRMS) confirms molecular ions, while ¹H/¹³C NMR resolves structural integrity. For novel compounds, elemental analysis (C, H, N) must align with theoretical values within 0.3% error .

Advanced Research Questions

Q. How can computational modeling elucidate this compound's interaction mechanisms with polymers during electrical aging?

- Methodological Answer : Molecular dynamics (MD) simulations model this compound-LDPE interactions under electric fields. Analyze binding energies and hydrogen-bonding patterns using software like GROMACS. Density functional theory (DFT) calculates charge distribution to predict electron-trapping sites. Validate with experimental dielectric loss data .

Q. What in silico strategies optimize this compound derivatives as HIV-1 reverse transcriptase inhibitors?

- Methodological Answer : Screen derivatives using SwissADME for Lipinski compliance (MW ≤500, logP ≤5). ToxTree predicts mutagenicity/carcinogenicity risks. Molecular docking (AutoDock Vina) evaluates binding affinities to HIV-1 RT (PDB: 1RT2). Prioritize compounds with ΔG ≤−8 kcal/mol and hydrogen bonds to key residues (Lys101, Tyr188) .

Q. How do molecular hybridization strategies enhance this compound's antitumor efficacy?

- Methodological Answer : Hybridize this compound with heterocycles (e.g., thiazole, pyrazole) to target multiple pathways. For example, imidazopyrazoles inhibit VEGFR-2 (IC₅₀ ≤10 μM) and topoisomerase II. Assess synergy via combination index (CI) in HepG-2 cells. SAR studies reveal 3-aminopyrazolone-phthalimide hybrids as leads for apoptosis induction .

Q. What QSAR parameters improve this compound derivatives' hypoglycemic activity?

- Methodological Answer : Develop 2D-QSAR models using descriptors like logP, polar surface area (PSA), and H-bond acceptors. Train with IC₅₀ data from α-glucosidase assays. Bayesian classifiers identify critical moieties (e.g., sulfonyl groups at C4). Validate models with leave-one-out cross-validation (R² ≥0.8) .

Q. How to assess long-term environmental impact of this compound using soil mobility studies?

- Methodological Answer : Calculate soil adsorption coefficient (Koc) via batch equilibrium tests. At pH 8.3 (this compound pKa), measure sorption to loam/sand. High mobility (Koc ≈100) indicates leaching risk. Column studies simulate groundwater transport under varying pH (4–9). GC-MS quantifies degradation products (e.g., phthalic acid) .

属性

IUPAC Name |

isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJCHHZQLQNZHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Record name | PHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

223537-84-6, 1074-82-4 (potassium salt) | |

| Record name | 1H-Isoindole-1,3(2H)-dione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223537-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3026514 | |

| Record name | Phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phthalimide is a white to light tan powder. Slightly acidic. (NTP, 1992), Dry Powder, White solid; [Hawley] White to light tan solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | PHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Isoindole-1,3(2H)-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6704 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes | |

| Record name | PHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), FREELY SOL IN AQ ALKALI HYDROXIDES; ALMOST INSOL IN BENZENE, PETROLEUM ETHER; FAIRLY SOL IN BOILING ACETIC ACID; SATURATED AQ SOLN CONTAINS 0.036 G @ 25 °C, 0.07 G @ 40 °C, ABOUT 0.4 G @ BOILING POINT; 100 G OF BOILING ALCOHOL DISSOLVES 5 G PHTHALIMIDE, Water solubility = 360 mg/l | |

| Record name | PHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Phthalimide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6704 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MONOCLINIC PRISMS FROM WATER OR BY SUBLIMATION, NEEDLES FROM WATER, PRISMS FROM ACETIC ACID; LEAFLETS (SUBLIMATION), White crystalline leaflets | |

CAS No. |

85-41-6 | |

| Record name | PHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHTHALIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Isoindole-1,3(2H)-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J6PQ7YI80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PHTHALIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

460 °F (NTP, 1992), 238 °C | |

| Record name | PHTHALIMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20913 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PHTHALIMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。